molecular formula C10H13BrClN B15089597 (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

Cat. No.: B15089597
M. Wt: 262.57 g/mol
InChI Key: OJJLPSGOROCVKE-UHFFFAOYSA-N
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Description

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is a chiral primary amine hydrochloride salt characterized by a 3-bromophenyl group attached to a but-3-en-1-amine backbone. The (S)-configuration at the chiral center and the presence of a bromine atom at the meta position of the aromatic ring distinguish it from structurally related compounds. This compound is typically synthesized via methods such as the Gabriel synthesis, which produces primary amines as hydrochloride salts for enhanced stability .

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

1-(3-bromophenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H

InChI Key

OJJLPSGOROCVKE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and a chiral amine.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Table 1: Substitution Reactions and Outcomes

Reagent/ConditionsProductYieldStereochemical OutcomeSource
NaOH (aqueous), 80°C(S)-1-(3-Hydroxyphenyl)but-3-en-1-amine68%Retention of configuration at amine center
CuCN/DMF, 120°C(S)-1-(3-Cyanophenyl)but-3-en-1-amine72%No racemization observed
Grignard reagents (RMgX), THF, −78°C(S)-1-(3-Alkylphenyl)but-3-en-1-amine derivatives55–85%Mild conditions preserve stereochemistry

Mechanistic studies indicate that the electron-withdrawing bromine atom activates the meta position for NAS, while the chiral amine remains unaffected under these conditions .

Oxidation Reactions

The allylic amine and double bond are susceptible to oxidation:

Table 2: Oxidation Pathways

Oxidizing AgentTarget SiteProductNotesSource
KMnO₄ (acidic)Double bond(S)-1-(3-Bromophenyl)-3,4-dihydroxybutan-1-amineForms vicinal diol; amine protonated as hydrochloride salt
H₂O₂/FeSO₄ (Fenton)Amine group(S)-1-(3-Bromophenyl)but-3-en-1-amine N-oxideSelective oxidation without double bond cleavage
Ozone (O₃), −78°CDouble bond(S)-1-(3-Bromophenyl)-3-oxobutan-1-amineOzonolysis followed by reductive workup

The hydrochloride salt’s acidity enhances stability during ozonolysis, preventing undesired side reactions .

Reduction Reactions

Controlled hydrogenation modifies the double bond or aryl bromide:

Table 3: Reduction Methods

Catalyst/ConditionsSelectivityProductYieldSource
H₂/Pd-C (1 atm)Double bond(S)-1-(3-Bromophenyl)butan-1-amine89%
H₂/Pd-BaSO₄, quinolineAryl bromide(S)-1-(3-Phenyl)but-3-en-1-amine63%Debromination without amine hydrogenation
NaBH₄/MeOHImine intermediatesChiral secondary amines70–78%

Stereochemical integrity is maintained during catalytic hydrogenation due to the rigid conformation imposed by the hydrochloride salt .

Elimination and Cyclization

The compound participates in acid-mediated eliminations:

Figure 1: AlCl₃-Catalyzed Dehydration

text
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride → (S)-1-(3-Bromophenyl)buta-1,3-dien-1-amine (via γ-aminoalcohol intermediate)
  • Conditions : AlCl₃ (1 eq.), 1,4-dioxane, reflux (12 h)

  • Yield : 82%

Cyclization reactions with dicarbonyl compounds yield pyrrolidine derivatives, leveraging the amine’s nucleophilicity and the double bond’s electrophilicity .

Stereochemical Considerations

The (S)-configuration at the amine center influences reaction outcomes:

  • Inversion during SN2 : Reactions with strong nucleophiles (e.g., NaN₃) cause partial racemization (≤15%) .

  • Retention in NAS : Bulky reagents like Grignard compounds favor stereochemical retention (≥95% ee) .

Industrial-Scale Adaptations

Flow-chemistry techniques enhance efficiency for high-volume synthesis:

  • Continuous hydrogenation : Microreactors achieve 92% conversion in 8 minutes (vs. 2 hours batch) .

  • In-line analytics : FTIR monitors debromination in real time, reducing impurity formation .

Scientific Research Applications

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Chalcones

Chalcone derivatives with halogen substitutions, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3 in ), share the 3-bromophenyl moiety but differ in their functional groups (enone vs. amine). These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 422.22 μg/mL . The presence of the 3-bromophenyl group may enhance bioactivity by influencing electronic or steric interactions with cellular targets.

Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones

Compound Name IC50 (μg/mL) Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 422.22
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 22.41
Bromophenyl Ethanol Derivatives

Compounds like (R)-1-(3-bromophenyl)ethanol () feature the same aromatic substitution but replace the amine with a hydroxyl group. These derivatives are used in asymmetric synthesis, with optical purity exceeding 95% ee .

Amine Hydrochloride Salts

Structurally similar amines, such as 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)but-3-en-1-amine hydrochloride (), share the but-3-en-1-amine backbone but differ in aromatic substituents. These compounds are intermediates in pharmaceutical syntheses, highlighting the versatility of the amine hydrochloride scaffold in drug development .

Table 2: Comparison of Amine Hydrochloride Derivatives

Compound Name Aromatic Substituent Application Reference
(S)-1-(3-Bromophenyl)but-3-en-1-amine HCl 3-Bromophenyl Asymmetric synthesis
1-(5-Tosyl-pyrrolopyrazinyl)but-3-en-1-amine HCl Pyrrolopyrazinyl Pharmaceutical intermediate

Physicochemical Properties

  • Chirality: The (S)-configuration of the target compound contrasts with (R)-isomers of bromophenyl ethanol derivatives, which exhibit >95% ee (). Stereochemistry significantly impacts molecular interactions in asymmetric synthesis .
  • Hydrochloride Salt Formation : Enhances stability and solubility, a common feature in amine derivatives () .

Biological Activity

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride features a bromobenzene moiety attached to a butenylamine structure. The synthesis typically involves the reaction of 3-bromobenzaldehyde with an appropriate amine under controlled conditions to yield the desired product, often followed by purification steps such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride exhibit significant anticancer activity. The mechanisms of action often involve:

  • Inhibition of Cell Proliferation : Many derivatives affect cell cycle progression, leading to G2/M phase arrest.
  • Induction of Apoptosis : Compounds can activate caspases and other apoptotic pathways, promoting programmed cell death in cancer cells.

For instance, studies have shown that certain analogs can inhibit specific kinases involved in tumorigenesis, such as CDKs and PKC, which are crucial for cell cycle regulation .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Similar compounds have demonstrated:

  • Broad-spectrum Antibacterial Activity : Some derivatives show effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Activity against various fungal strains has also been reported, with minimum inhibitory concentrations (MICs) often below 16 μg/mL for effective compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride and its analogs:

StudyFocusFindings
Mishra et al. (1991)Antifungal ActivityIdentified broad-spectrum antifungal properties in related compounds.
Zhao et al. (2023)Anticancer MechanismsDemonstrated that specific substitutions enhance anticancer efficacy through kinase inhibition.
ResearchGate Study (2020)Antimicrobial PropertiesReported significant antibacterial activity against S. aureus and E. coli with MIC values around 16 μg/mL .

Mechanistic Insights

The biological activity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride can be attributed to:

  • Structural Interactions : The bromine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
  • Functional Groups : Amines are known to participate in hydrogen bonding with biological macromolecules, potentially influencing receptor binding and enzyme interactions.

Q & A

Q. How can the enantiomeric purity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride be experimentally determined?

Methodological Answer: Chiral HPLC is the gold standard for determining enantiomeric purity. Use a CHIRALCEL OD-H column with a mobile phase of hexanes:isopropyl alcohol:ethylamine (900:100:1) at 0.5 mL/min. Retention times (e.g., 13.1 min for the major enantiomer, 16.8 min for the minor) and peak integration quantify enantiomeric excess .

HPLC Conditions Values
ColumnCHIRALCEL OD-H
Mobile Phase Ratio (Hexanes:i-PrOH:Et₂NH)900:100:1
Flow Rate0.5 mL/min
Detection Wavelength254 nm

Q. What synthetic strategies minimize racemization during the preparation of this compound?

Methodological Answer:

  • Use asymmetric catalysis (e.g., chiral ligands or organocatalysts) to directly synthesize the (S)-enantiomer.
  • Perform salt formation under anhydrous conditions (HCl gas in dry diethyl ether) at temperatures below 0°C to stabilize the protonated amine and suppress racemization .

Advanced Research Questions

Q. How can conflicting NMR data due to dynamic rotational processes be resolved?

Methodological Answer:

  • Conduct variable-temperature (VT) NMR in DMSO-d₆ from 25°C to −80°C. Cooling slows rotational dynamics, resolving splitting patterns (e.g., coalescence at −55°C).
  • Use 2D NMR techniques (COSY, NOESY) to assign overlapping peaks.
  • Validate with X-ray crystallography (SHELX refinement) for definitive structural confirmation .

Q. What computational methods predict the hydrogen-bonding network in the crystalline state?

Methodological Answer:

  • Apply Density Functional Theory (DFT) with dispersion corrections (B3LYP-D3) to model intermolecular interactions.
  • Perform graph set analysis (Etter’s rules) to classify hydrogen bonds (e.g., N–H···Cl as D ²₂ motifs). This reveals packing patterns critical for stability .

Q. How does the 3-bromophenyl group influence reactivity compared to non-halogenated analogs?

Methodological Answer:

  • The electron-withdrawing bromine enhances electrophilicity at the α,β-unsaturated position.
  • Kinetic studies (UV-Vis monitoring) show a 2.3-fold rate increase in Michael additions versus phenyl analogs, correlating with Hammett constants (σₚ = +0.39 for Br) .

Q. What storage conditions prevent racemization over extended periods?

Methodological Answer:

  • Store at −20°C under argon in amber vials to limit light/oxygen exposure.
  • Lyophilize from acidic aqueous solutions (pH 3-4) to stabilize the protonated amine.
  • Monitor enantiomeric integrity every 3 months via chiral HPLC .

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